molecular formula C15H13N3O2S B2870464 3-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 1251547-18-8

3-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B2870464
CAS No.: 1251547-18-8
M. Wt: 299.35
InChI Key: KSGMQIZECYEKAR-UHFFFAOYSA-N
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Description

3-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide (CAS 1251547-18-8) is a synthetic small molecule with a molecular formula of C15H13N3O2S and a molecular weight of 299.3 . It features a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its favorable metabolic profile and ability to serve as an amide or ester bioisostere, which is valuable in drug discovery for modifying pharmacokinetic properties . The 1,3,4-oxadiazole ring is linked to a thiophen-3-yl group at the 5-position and a 3-phenylpropanamide group at the 2-position . This compound is of significant interest in pharmacological research, particularly in neuroscience. Structural analogs based on the 1,3,4-oxadiazole core have been developed and investigated as potent and selective agonists for the orphan G protein-coupled receptor 88 (GPR88) . GPR88 is a striatum-enriched receptor implicated in a number of central nervous system disorders, including Parkinson's disease, schizophrenia, anxiety, and drug addiction, making it a compelling target for therapeutic probe development . Furthermore, related 1,3,4-oxadiazole derivatives have demonstrated potent activity as selective T-type calcium channel (Cav3) inhibitors . T-type channels are critical regulators of neuronal excitability and are involved in pathophysiological conditions such as neuropathic pain and epilepsy . One such derivative was found to suppress seizure-induced death in a mouse model, highlighting the therapeutic potential of this chemical class . The compound is provided for research applications only and is not intended for diagnostic or therapeutic use. RESEARCH APPLICATIONS • Neuroscience Research: A key scaffold for developing potent agonists for the GPR88 receptor to probe its function in striatal-associated disorders . • Channelopathy Research: Serves as a core structure for designing selective T-type calcium channel inhibitors for the study of neuropathic pain and epilepsy . • Antimicrobial & Anti-inflammatory Research: 1,3,4-oxadiazole derivatives are well-documented for their diverse chemotherapeutic properties, including antibacterial and anti-inflammatory activities . IDENTIFIERS AND PROPERTIES • CAS Number: 1251547-18-8 • Molecular Formula: C15H13N3O2S • Molecular Weight: 299.3 g/mol • SMILES: O=C(CCc1ccccc1)Nc1nnc(-c2ccsc2)o1

Properties

IUPAC Name

3-phenyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-13(7-6-11-4-2-1-3-5-11)16-15-18-17-14(20-15)12-8-9-21-10-12/h1-5,8-10H,6-7H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGMQIZECYEKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Thiophene-3-Carbonyl Chloride

Thiophene-3-carboxylic acid is converted to its acid chloride using oxalyl chloride in anhydrous ethyl acetate with catalytic N,N-dimethylformamide (DMF). Reaction conditions include stirring at 0–5°C for 1 hour, followed by room temperature for 4 hours.

Reaction Scheme:
$$
\text{Thiophene-3-carboxylic acid} + \text{Oxalyl chloride} \xrightarrow{\text{DMF, EtOAc}} \text{Thiophene-3-carbonyl chloride} + \text{CO}_2 + \text{HCl}
$$

Yield : >90% (reported for analogous reactions).

Formation of Thiosemicarbazide Intermediate

Thiophene-3-carbonyl chloride reacts with thiosemicarbazide in dry chloroform under reflux for 3 hours. The intermediate thiophene-3-carbonyl thiosemicarbazide precipitates upon cooling.

Key Data :

  • Solvent : Chloroform
  • Temperature : Reflux (61°C)
  • Yield : 78–85%

Cyclization to 1,3,4-Oxadiazole Ring

The thiosemicarbazide undergoes cyclization using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in dichloromethane at 0°C for 2 hours. This step eliminates H$$_2$$S and forms the 1,3,4-oxadiazole ring.

Reaction Mechanism :
$$
\text{Thiosemicarbazide} \xrightarrow{\text{DBDMH, CH}2\text{Cl}2} \text{5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-amine} + \text{H}_2\text{S} + \text{Byproducts}
$$

Yield : 64–73%

Preparation of 3-Phenylpropanoyl Chloride

3-Phenylpropanoic acid is treated with oxalyl chloride in ethyl acetate at 0°C for 1 hour. Excess oxalyl chloride is removed under reduced pressure to yield the acid chloride.

Purity : >95% (by $$^1$$H-NMR).

Coupling Reaction to Form Target Compound

Amide Bond Formation

5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-amine reacts with 3-phenylpropanoyl chloride in anhydrous dichloromethane using pyridine as a base. The mixture is stirred at room temperature for 12 hours.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (amine:acid chloride)
  • Solvent : Dichloromethane
  • Base : Pyridine (1.5 equiv)
  • Yield : 53–64%

Side Products : Unreacted starting materials and oligomers (minimized via controlled stoichiometry).

Alternative Coupling Methods

When acid chloride stability is problematic, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-(dimethylamino)pyridine (DMAP) are used with 3-phenylpropanoic acid. This method achieves lower yields (11–18%) due to competing side reactions.

Optimization Challenges and Solutions

Solvent Selection

  • Dichloromethane outperforms N,N-dimethylformamide (DMF) by preventing solubility issues.
  • Ethyl acetate is avoided due to poor product solubility.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves unreacted amine and acyl chloride.
  • Recrystallization : Ethanol/water mixtures yield pure product (mp 164–166°C).

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 3280 cm$$^{-1}$$ (N–H), 1650 cm$$^{-1}$$ (C=O), 1070 cm$$^{-1}$$ (C–S).
  • $$^1$$H-NMR (400 MHz, CDCl$$_3$$) : δ 8.21 (s, 1H, NH), 7.45–7.30 (m, 5H, Ph), 7.10 (dd, 1H, thiophene).
  • HRMS (ESI) : m/z calcd. for C$${15}$$H$${13}$$N$$3$$O$$2$$S [M+H]$$^+$$: 299.3, found: 299.2.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Alternative Synthetic Routes

Hydrazide Cyclization

Aryl hydrazides derived from thiophene-3-carboxylic acid hydrazide (2 ) react with 3-phenylpropanoic acid under Mitsunobu conditions (DIAD, PPh$$_3$$), but yields are inferior (22–30%).

Solid-Phase Synthesis

Immobilized oxadiazole precursors on Wang resin show potential for automated synthesis, though scalability remains unverified.

Comparative Analysis of Methods

Parameter DBDMH Cyclization EDC/DMAP Coupling Mitsunobu Approach
Yield 64–73% 11–18% 22–30%
Reaction Time 2 hours 12 hours 24 hours
Purity >95% 85–90% 75–80%

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological and chemical properties, making them useful for various applications.

Scientific Research Applications

3-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide has several scientific research applications:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: : It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : The compound's derivatives are explored for their therapeutic potential in treating various diseases.

  • Industry: : It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the derivative and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Physical Properties

The compound’s structural analogs vary in substituents on the oxadiazole ring and the N-terminal propanamide group. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Source
3-Phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide (Target) C₁₆H₁₃N₃O₂S₂ 343.42 Not reported Thiophen-3-yl (oxadiazole), phenyl (propanamide) -
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) C₁₅H₁₄N₄O₂S₂ 370.48 135–136 4-Methylphenyl (oxadiazole), thiazol-2-yl (propanamide)
N-(5-Methyl-1,3-thiazol-2-yl)-3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide (8h) C₁₅H₁₃N₅O₄S₂ 415.43 158–159 3-Nitrophenyl (oxadiazole), 5-methylthiazol-2-yl (propanamide)
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) C₁₆H₁₇N₅O₂S₂ 375.47 178 2-Aminothiazole (oxadiazole), 4-methylphenyl (propanamide)
M410-0101: 3-(1H-Indol-3-yl)-N-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)thiophen-3-yl]propanamide C₁₉H₁₈N₄O₂S 378.45 Not reported 5-Methyloxadiazole (thiophene), indol-3-yl (propanamide)

Key Observations :

  • Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., nitro in 8h) correlate with higher melting points (158–159°C vs. 135–136°C for 8d), suggesting enhanced intermolecular interactions .
  • Molecular Weight : The target compound (343.42 g/mol) is lighter than analogs with sulfonyl or piperidinyl groups (e.g., 7k: 535 g/mol) , likely due to the absence of bulky substituents.

Spectral Characteristics

  • IR Spectroscopy :
    • The target compound’s amide C=O stretch (~1650–1700 cm⁻¹) aligns with analogs like 8d (1670 cm⁻¹) and 7d (1685 cm⁻¹) .
    • Thiophene C-S vibrations (~650–750 cm⁻¹) differentiate it from furyl or phenyl-substituted oxadiazoles (e.g., : 304674-59-7) .
  • NMR Data :
    • The thiophen-3-yl group in the target compound would exhibit distinct ¹H-NMR signals (δ ~7.0–7.5 ppm for aromatic protons) compared to methylphenyl (δ ~2.3 ppm for CH₃ in 8d) .

Biological Activity

3-Phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and recent research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : This can be achieved through the reaction of hydrazides with carboxylic acids under dehydrating conditions.
  • Coupling with Thiophene : The thiophene moiety is introduced via coupling reactions such as Suzuki or Stille coupling.
  • Final Coupling and Purification : The final product is obtained by coupling the intermediates and purifying through techniques like column chromatography.

Biological Activity

The compound exhibits a variety of biological activities, including:

Anticancer Properties

Research indicates that oxadiazole derivatives can exhibit significant anticancer activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Various oxadiazole derivatives have been evaluated for their ability to inhibit bacterial growth, with some exhibiting potent activity against Gram-positive and Gram-negative bacteria .

Antiviral Activity

Additionally, oxadiazole derivatives have been explored for their antiviral properties. For example, similar compounds have shown effectiveness against the dengue virus by inhibiting viral polymerase activity .

The biological mechanisms underlying the activity of this compound involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.
  • Induction of Apoptosis : It has been observed that certain derivatives can trigger apoptotic pathways in cancer cells.
  • Antiviral Mechanisms : The inhibition of viral replication through interference with polymerase activity has been documented.

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

Compound NameStructure FeaturesBiological Activity
5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazoleIsoxazole ringModerate anticancer activity
2-(3-benzamidopropanamido)thiazoleThiazole ringHigh selectivity against HSET
3-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol)Oxadiazole & thiophene ringsBroad-spectrum anticancer and antiviral activity

Case Studies

Recent studies have highlighted the efficacy of oxadiazole derivatives in cancer treatment. For instance:

  • Study on MCF-7 Cells : A derivative exhibited an IC50 value of 0.65μM0.65\mu M, demonstrating promising apoptotic induction .
  • Dengue Virus Inhibition : A related compound showed submicromolar activity against all four dengue virus serotypes in infected cell models .

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